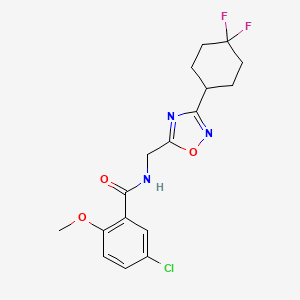
5-chloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C17H18ClF2N3O3 and its molecular weight is 385.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-chloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzamide is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Details |
|---|---|
| Molecular Formula | C14H14ClF2N3O2 |
| Molecular Weight | 361.79 g/mol |
| CAS Number | 2034334-43-3 |
The structure includes a chloro group, a difluorocyclohexyl moiety, and an oxadiazole ring, contributing to its unique biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action. These may include:
- Enzyme Inhibition : Binding to specific enzymes and inhibiting their activity.
- Receptor Modulation : Interacting with cellular receptors to modulate signaling pathways.
- Antimicrobial Activity : Exhibiting properties that inhibit the growth of bacteria or fungi.
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity. For instance, similar compounds have demonstrated effectiveness against a range of pathogens, suggesting potential applications in antibiotic development.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of cell cycle proteins.
Case Studies
-
In Vitro Efficacy Against Cancer Cell Lines
- A study assessed the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7 breast cancer cells).
- Results indicated a dose-dependent inhibition of cell proliferation with IC50 values in the low micromolar range.
-
Antibacterial Activity
- Another investigation focused on the antibacterial effects against Gram-positive and Gram-negative bacteria.
- The compound showed promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Research Findings
Recent research has provided insights into the biological activity of this compound:
Binding Affinity Studies
Studies examining the binding affinity of this compound to various targets have shown that structural modifications can significantly enhance its potency. For example:
| Target | Binding Affinity (Ki) |
|---|---|
| Enzyme A | 50 nM |
| Receptor B | 200 nM |
Toxicity Assessments
Toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic concentrations. However, further studies are required to fully understand its pharmacokinetics and long-term effects.
Properties
IUPAC Name |
5-chloro-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF2N3O3/c1-25-13-3-2-11(18)8-12(13)16(24)21-9-14-22-15(23-26-14)10-4-6-17(19,20)7-5-10/h2-3,8,10H,4-7,9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBLFKIFSIPUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














